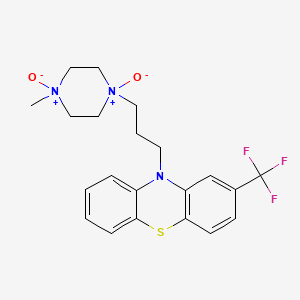
Trifluoperazine N1,N4-Dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化学反应分析
Oxidation Reactions
Trifluoperazine N1,N4-Dioxide is synthesized via controlled oxidation of trifluoperazine. Key steps include:
-
N-Oxidation : Introduction of oxide groups at the N1 and N4 positions of the piperazine ring using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
-
Sulfoxidation : Oxidation of the sulfur atom in the phenothiazine backbone to form a sulfoxide group .
Table 1: Oxidation Conditions and Outcomes
| Reaction Type | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| N-Oxidation | H₂O₂ | Room temperature, 12–24 hrs | N1,N4-Dioxide derivative | |
| Sulfoxidation | mCPBA | Dichloromethane, 0–5°C, 4 hrs | Sulfoxide formation |
Reduction Reactions
The compound can undergo reduction to regenerate trifluoperazine or form intermediates:
-
Sulfoxide Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the sulfoxide group to a thioether .
-
N-Oxide Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) removes oxide groups from the piperazine ring .
Table 2: Reduction Pathways
| Target Group | Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Sulfoxide | NaBH₄ | Methanol, reflux, 6 hrs | Trifluoperazine | |
| N-Oxide | H₂, Pd/C | Ethanol, 50°C, 3 hrs | Deoxygenated piperazine |
Hydrolysis and Degradation Pathways
Stability studies reveal susceptibility to hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : The sulfoxide group undergoes protonation, leading to cleavage of the phenothiazine backbone .
-
Alkaline Degradation : Nucleophilic attack at the sulfoxide sulfur results in sulfonic acid derivatives .
Table 3: Degradation Conditions
| Condition | pH | Temperature | Major Degradation Product | Reference |
|---|---|---|---|---|
| Acidic (HCl) | 1–3 | 70°C, 24 hrs | Desulfurized phenothiazine | |
| Alkaline (NaOH) | 10–12 | 60°C, 48 hrs | Trifluoperazine sulfonate |
Stability Under Environmental Stressors
-
Photodegradation : Exposure to UV light (254 nm) induces radical-mediated decomposition, forming 7-hydroxytrifluoperazine and N-oxide fragments .
-
Thermal Stability : Decomposes above 200°C, releasing nitrogen oxides (NOₓ) and sulfur dioxide (SO₂) .
Key Findings :
科学研究应用
Trifluoperazine N1,N4-Dioxide has several scientific research applications:
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
作用机制
The mechanism of action of Trifluoperazine N1,N4-Dioxide involves its interaction with specific molecular targets and pathways. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action leads to the depression of hypothalamic and hypophyseal hormone release and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
相似化合物的比较
Trifluoperazine N1,N4-Dioxide can be compared with other similar compounds, such as:
Trifluoperazine: The parent compound, used primarily as an antipsychotic.
Chlorpromazine: Another phenothiazine antipsychotic with similar uses but different side effect profiles.
Fluphenazine: A phenothiazine derivative with a longer duration of action compared to trifluoperazine.
生物活性
Trifluoperazine N1,N4-Dioxide is a derivative of Trifluoperazine, belonging to the phenothiazine class of compounds. This compound exhibits significant biological activity primarily as an antipsychotic agent and has been investigated for various pharmacological effects. Below is a detailed examination of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies.
Chemical Structure and Properties
- Molecular Formula : C18H19ClF3N3S
- Molecular Weight : ~407.496 g/mol
- Structural Features : Characterized by a trifluoromethyl group and a piperazine moiety linked to a phenothiazine backbone.
This compound primarily functions by blocking dopamine D2 receptors in the brain, which helps manage symptoms associated with schizophrenia and other psychotic disorders. Additionally, it has been noted for potential interactions with serotonin receptors, contributing to its anxiolytic properties . The compound also exhibits antiemetic effects , making it useful in treating severe anxiety and agitation.
Biological Activities
-
Antipsychotic Effects
- This compound is effective in treating schizophrenia, similar to its parent compound, Trifluoperazine.
- It has shown efficacy in reducing psychotic symptoms by modulating dopaminergic activity.
- Anxiolytic Properties
-
Antiemetic Effects
- It can be utilized to alleviate nausea and vomiting associated with various conditions.
Comparative Analysis with Other Phenothiazines
The following table summarizes the comparison between this compound and other related compounds:
| Compound | Class | Primary Use | Unique Features |
|---|---|---|---|
| Trifluoperazine | Phenothiazine | Antipsychotic | Trifluoromethyl group |
| Chlorpromazine | Phenothiazine | Antipsychotic | Broader side effect profile |
| Fluphenazine | Phenothiazine | Antipsychotic | Higher potency |
| Perphenazine | Phenothiazine | Antipsychotic | Different receptor binding affinities |
This compound stands out due to its specific trifluoromethyl substitution, enhancing its pharmacological profile while maintaining efficacy against psychotic symptoms.
Study 1: Efficacy in Anxiety Disorders
A review highlighted the effectiveness of antipsychotics like Trifluoperazine in managing anxiety disorders. The study indicated that patients exhibited significant improvement in anxiety symptoms when treated with D2 antagonists compared to placebo groups .
Study 2: Pharmacokinetics
Research involving kinetic studies demonstrated the metabolism of this compound in humans, revealing insights into its bioavailability and half-life. These findings are crucial for determining optimal dosing regimens for therapeutic use .
Study 3: Interaction Studies
Interaction studies have shown that this compound may interact with various drugs and biological systems, emphasizing the need for careful monitoring when used alongside other medications.
属性
分子式 |
C21H24F3N3O2S |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C21H24F3N3O2S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)30-20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |
InChI 键 |
ZYMPCIADUGWNLP-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















